4-Methyl-3,4-dihydroazulen-1(2H)-one
Description
Structure
3D Structure
Properties
CAS No. |
90266-23-2 |
|---|---|
Molecular Formula |
C11H12O |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
4-methyl-3,4-dihydro-2H-azulen-1-one |
InChI |
InChI=1S/C11H12O/c1-8-4-2-3-5-10-9(8)6-7-11(10)12/h2-5,8H,6-7H2,1H3 |
InChI Key |
MVLYVTHMXMPXQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=CC=CC2=C1CCC2=O |
Origin of Product |
United States |
Chemical Transformations and Mechanistic Investigations of 4 Methyl 3,4 Dihydroazulen 1 2h One
Fundamental Reaction Pathways
The chemical reactivity of 4-Methyl-3,4-dihydroazulen-1(2H)-one is governed by its unique bicyclic structure, which combines a five-membered ring fused to a seven-membered ring, and the presence of a ketone functional group. This arrangement allows for a variety of chemical transformations, including reactions at the carbonyl carbon and complex skeletal rearrangements of the azulene (B44059) core.
Nucleophilic Addition Reactions within the Dihydroazulenone Framework
The carbonyl group in the this compound framework is a primary site for chemical reactions, specifically nucleophilic additions. In these reactions, the electrophilic carbon atom of the carbonyl group is attacked by a nucleophile. youtube.comyoutube.com The polarity of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes it susceptible to attack by electron-rich species. youtube.com
The general mechanism for nucleophilic addition involves the attack of the nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. youtube.com This intermediate is then typically protonated, often by a weak acid in a subsequent workup step, to yield the final alcohol product. youtube.comyoutube.com
Strong nucleophiles, such as Grignard reagents or organolithium compounds, can attack the carbonyl carbon directly. youtube.comyoutube.com Weaker nucleophiles often require acid catalysis to enhance the electrophilicity of the carbonyl carbon by protonating the carbonyl oxygen. youtube.com
Key examples of nucleophilic addition reactions applicable to the dihydroazulenone framework include:
Grignard Reagents (R-MgX): These carbon nucleophiles add an alkyl or aryl group to the carbonyl carbon, forming a tertiary alcohol upon workup. youtube.com
Acetylide Ions: These are also potent carbon nucleophiles that can add to ketones, resulting in the formation of an alkynyl-substituted alcohol. youtube.com
Cyanide (HCN/CN⁻): The addition of cyanide forms a cyanohydrin, a functional group that can be further transformed, for example, into carboxylic acids. youtube.com
The outcomes of these reactions are summarized in the table below.
| Nucleophile | Reagent Example | Product Type |
| Carbon Nucleophile (Grignard) | CH₃MgBr | Tertiary Alcohol |
| Carbon Nucleophile (Acetylide) | NaC≡CH | Alkynyl Alcohol |
| Carbon Nucleophile (Cyanide) | KCN/H⁺ | Cyanohydrin |
| Hydride Nucleophile | NaBH₄ | Secondary Alcohol |
Rearrangement Reactions Pertinent to Dihydroazulenone Systems
The azulene skeleton is known to undergo several fascinating and complex rearrangement reactions, particularly under thermal or photochemical conditions. These rearrangements involve significant changes to the carbon framework, leading to isomers or entirely different aromatic systems.
Under high-temperature conditions, the azulene core can rearrange to other azulene isomers. While the parent azulene is the most stable, substituted azulenes can isomerize to place substituents in more thermodynamically favorable positions. These rearrangements proceed through complex mechanisms with high activation energies. nih.govresearchgate.net
Several pathways have been proposed and investigated through computational studies for the automerization of the azulene skeleton: nih.gov
Vinylidene-Acetylene-Vinylidene (VAV) pathway
Dehydrotriquinacene (DTQ) pathway
Azulvalene (AV) pathway
These isomerization routes have activation energies that are lower than that required for the more drastic rearrangement to naphthalene (B1677914), suggesting that under specific thermal conditions, azulene-azulene interconversion could be a competing process. nih.govresearchgate.net
The thermal isomerization of azulene to the more stable naphthalene is a well-documented but mechanistically complex reaction that typically requires very high temperatures (around 1000 °C). uq.edu.au The greater thermodynamic stability of the bicyclic 6,6-naphthalene system compared to the 5,7-azulene system is the driving force for this transformation.
Density functional theory (DFT) calculations have explored several potential mechanisms for this rearrangement. nih.gov The norcaradiene-vinylidene mechanism (NVM) is a prominent proposed pathway. nih.govresearchgate.net Other considered mechanisms include pathways involving indenylcarbene intermediates and a benzofulvene (BF) route. nih.gov The activation energy for the azulene-to-naphthalene rearrangement is calculated to be approximately 75-77 kcal/mol. nih.gov
| Rearrangement Type | Key Proposed Mechanism(s) | Typical Conditions | Activation Energy (Ea) |
| Azulene-Azulene | VAV, DTQ, AV | Thermal (Pyrolysis) | Below A-N rearrangement |
| Azulene-Naphthalene | Norcaradiene-Vinylidene (NVM) | High-Temperature Pyrolysis | ~76.5 kcal/mol |
Dihydroazulene (B1262493) (DHA) systems participate in a notable photochromic transformation where they undergo a photochemical ring-opening reaction to form vinylheptafulvene (VHF). researchgate.netnih.gov This process is a reversible electrocyclic reaction involving 10π-electrons. researchgate.net
Upon irradiation with UV light (e.g., λ ≈ 365 nm), the colorless dihydroazulene isomerizes to the colored vinylheptafulvene species. researchgate.net This VHF isomer is metastable and can revert to the more thermodynamically stable DHA form through a thermal back-reaction. researchgate.netku.dk The activation energy for this thermal ring-closure is typically in the range of 18-21 kcal/mol. researchgate.net
This reversible photo- and thermoswitching behavior has made the DHA/VHF couple a subject of interest for molecular solar thermal energy storage systems. unifi.it The properties of this system can be tuned by adding substituents to the dihydroazulene core. nih.gov For example, electron-donating groups on the seven-membered ring can cause red shifts in the absorption spectrum of the VHF isomer. nih.gov
The Wolff rearrangement is a powerful reaction in organic synthesis where an α-diazocarbonyl compound is converted into a ketene (B1206846) through the loss of dinitrogen gas and a 1,2-rearrangement. wikipedia.org This ketene intermediate is highly reactive and can be trapped by various nucleophiles (like water, alcohols, or amines) to form carboxylic acid derivatives or can undergo cycloaddition reactions. wikipedia.orgorganic-chemistry.org
In the context of the dihydroazulenone framework, the Wolff rearrangement represents a potential synthetic strategy for ring expansion to construct the seven-membered ring. For instance, a suitably substituted cyclohexanone (B45756) could be converted into an α-diazoketone precursor. A subsequent Wolff rearrangement would lead to a ring contraction, which, in a more complex substrate, could be part of a broader strategy to build the fused 5-7 ring system. wikipedia.org
The rearrangement can be induced thermally, photochemically, or with transition metal catalysis (e.g., silver(I) oxide). organic-chemistry.org The reaction conditions can influence whether the mechanism is concerted or proceeds stepwise through a carbene intermediate. organic-chemistry.org A vinylogous version of the Wolff rearrangement has also been developed, which allows for a formal 1,3-shift and has been used to establish quaternary carbon centers in complex syntheses. wikipedia.orgresearchgate.net
Oxidative Dehydrogenation Processes
Oxidative dehydrogenation is a fundamental chemical process that converts saturated or partially saturated ring systems into their aromatic counterparts. This transformation involves the removal of hydrogen atoms and the formation of new double bonds. For a substrate like a dihydroazulenone, this process would result in the formation of the corresponding azulenone, a fully conjugated aromatic system.
Common reagents used for such transformations include high-potential quinones like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), often in the presence of a catalytic system. nih.gov Metal-free, organocatalytic aerobic oxidative dehydrogenation represents a greener approach to these transformations. nih.gov Additionally, photochemical methods using organic dyes as photoredox catalysts under aerobic conditions have been developed for the dehydrogenation of various heterocyclic compounds. rsc.orgrsc.org While these methods are widely applied, specific conditions, yields, or mechanistic studies for the oxidative dehydrogenation of this compound have not been reported.
Catalytic Approaches to Dihydroazulenone Transformations
Gold-Catalyzed Cyclization Reactions
Gold catalysts, particularly Au(I) and Au(III) complexes, are powerful and selective catalysts for a variety of organic transformations, noted for their ability to activate alkynes, allenes, and alkenes toward nucleophilic attack. nih.gov These reactions often proceed under mild conditions and show high functional group tolerance. Gold-catalyzed intramolecular hydroarylation and cyclization of diynes and enynes are common strategies for constructing complex polycyclic frameworks. researchgate.netrsc.orgresearchgate.net Although gold catalysis is a versatile tool in organic synthesis, its specific application in the cyclization or further transformation of the this compound skeleton is not documented.
Platinum-Catalyzed Cycloisomerization Reactions
Platinum complexes, such as PtCl₂, are effective catalysts for the cycloisomerization of enynes and other unsaturated systems. nih.gov These reactions can lead to the formation of complex bicyclic or polycyclic structures through skeletal rearrangements. nih.gov Mechanistic investigations suggest that these transformations can proceed through cationic intermediates triggered by the π-complexation of the platinum catalyst to an alkyne. nih.gov The specific use of platinum catalysts for the cycloisomerization or transformation of this compound has not been described in the scientific literature.
Emerging Catalysis in Chemical Transformations (e.g., Photoredox, Biocatalysis)
Emerging catalytic methods offer novel and sustainable pathways for chemical synthesis.
Photoredox Catalysis : This field utilizes visible light to initiate single-electron transfer processes, enabling a wide range of transformations under mild conditions. rsc.org Organic dyes and metal complexes are commonly used as photocatalysts to generate radical intermediates that can undergo unique bond-forming reactions.
Biocatalysis : The use of enzymes as catalysts provides high selectivity and efficiency, often under environmentally benign conditions (e.g., in aqueous media at ambient temperature). The combination of biocatalysis with other methods, such as photoredox catalysis, is a growing area for expanding the scope of natural product synthesis and modification. researchgate.netillinois.edu
Despite the broad potential of these emerging catalytic strategies, their application to the synthesis or transformation of this compound has not been reported.
Reaction Mechanism Elucidation
Role of Carbocation Intermediates in Dihydroazulenone Chemistry
Carbocations are key reactive intermediates in numerous organic reactions, including rearrangements, cyclizations, and electrophilic additions. libretexts.org The stability of a carbocation is influenced by factors such as substitution and the presence of electron-donating or withdrawing groups. In the context of azulene and related 5,7-bicyclic systems, carbocation intermediates are pivotal in biosynthetic pathways, particularly in the formation of sesquiterpenes where rearrangements of carbocation intermediates lead to diverse molecular skeletons. nih.gov It is chemically plausible that transformations of this compound under acidic or electrophilic conditions would proceed via carbocationic intermediates. However, specific mechanistic studies to elucidate the formation, stability, and reactivity of such intermediates derived from this particular dihydroazulenone are not available in the current literature.
Influence of Steric Effects on Stereoselectivity in Dihydroazulenone Reactions
The stereochemical outcomes of reactions involving the this compound scaffold are significantly governed by steric hindrance. The presence of the methyl group at the C4 position creates a chiral center and introduces considerable steric bulk, which dictates the facial selectivity of incoming reagents. This steric impediment influences the approach of nucleophiles and other reactants, leading to a preference for the formation of one diastereomer over the other.
In nucleophilic additions to the carbonyl group at C1, the incoming nucleophile preferentially attacks from the less hindered face of the molecule. The methyl group at C4 restricts access to one side of the dihydroazulenone ring system. Consequently, the attack generally occurs from the face opposite to the methyl group, resulting in a high degree of stereoselectivity. The bulkier the nucleophile, the more pronounced this selective effect becomes.
Similarly, in reactions involving the enolate form of this compound, the approach of electrophiles is also subject to steric control by the C4-methyl group. The electrophile will preferentially add to the less sterically encumbered face of the enolate. This principle is fundamental in controlling the stereochemistry of alkylation and other electrophilic addition reactions at the C2 position. The interplay between the steric demands of the substrate and the attacking species is a critical factor in achieving high diastereoselectivity in the synthesis of substituted dihydroazulenone derivatives.
Table 1: Diastereoselectivity in Reactions of Dihydroazulenone Analogs
| Reactant | Reagent | Product Diastereomeric Ratio (A:B) |
| Substituted Dihydroazulenone | Bulky Nucleophile | 95:5 |
| Substituted Dihydroazulenone | Small Nucleophile | 80:20 |
| Dihydroazulenone Enolate | Bulky Electrophile | 98:2 |
| Dihydroazulenone Enolate | Small Electrophile | 85:15 |
Note: The data presented in this table are illustrative of general trends in stereoselective reactions of sterically hindered cyclic ketones and are intended to provide a conceptual framework.
Transition State Analysis for Key Transformations
Computational studies, particularly density functional theory (DFT) calculations, provide valuable insights into the transition states of reactions involving this compound. These analyses help to rationalize the observed stereoselectivities by examining the relative energies of the diastereomeric transition states.
For a nucleophilic addition to the carbonyl group, two primary transition state geometries can be considered, leading to the two possible diastereomeric products. The transition state where the nucleophile approaches from the face of the ring opposite to the C4-methyl group is generally found to be lower in energy. This is attributed to the minimization of steric repulsion between the incoming nucleophile and the methyl group. The energy difference between the two diastereomeric transition states directly correlates with the observed diastereomeric ratio of the products.
In the case of enolate alkylation, the geometry of the transition state is crucial in determining the stereochemical outcome. The approach of the electrophile is modeled from both faces of the enolate. The transition state that avoids steric clash with the C4-methyl group is energetically favored. These computational models often reveal a distorted chair-like or boat-like conformation in the transition state, where the substituents arrange themselves to minimize steric strain. The calculated energy barriers for these pathways provide a quantitative measure of the kinetic preference for the formation of the major diastereomer.
Table 2: Calculated Energy Barriers for Diastereomeric Transition States
| Reaction | Transition State | Relative Energy (kcal/mol) |
| Nucleophilic Addition | TS-A (less hindered approach) | 0.0 |
| Nucleophilic Addition | TS-B (more hindered approach) | +2.5 |
| Enolate Alkylation | TS-C (less hindered approach) | 0.0 |
| Enolate Alkylation | TS-D (more hindered approach) | +3.1 |
Note: The energy values in this table are hypothetical and serve to illustrate the typical energy differences observed in computational analyses of stereoselective reactions.
Advanced Characterization of 4 Methyl 3,4 Dihydroazulen 1 2h One and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules like 4-Methyl-3,4-dihydroazulen-1(2H)-one. It provides detailed information about the chemical environment of individual protons and carbons, their connectivity, and spatial relationships.
A comprehensive analysis using one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments is essential to fully characterize the molecule's structure.
¹H and ¹³C NMR: The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons through spin-spin coupling. The ¹³C NMR spectrum, often acquired with proton decoupling, shows the number of unique carbon atoms. For this compound, specific chemical shifts are expected based on the electronic environment of each nucleus, with the carbonyl carbon (C1) appearing significantly downfield.
2D NMR Techniques: To establish the complete bonding framework, several 2D NMR experiments are employed:
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, allowing for the mapping of adjacent protons within the same spin system. It is crucial for tracing the proton connectivity through the aliphatic portion of the dihydroazulenone core. sdsu.eduscience.gov
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹JCH). youtube.comprinceton.edu This allows for the unambiguous assignment of the carbon signal for each protonated carbon in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds (²JCH and ³JCH). youtube.comprinceton.edu It is invaluable for connecting different spin systems and identifying the positions of quaternary (non-protonated) carbons, such as the carbonyl carbon and the carbons at the ring junction.
Predicted NMR Data for this compound The following table presents predicted chemical shifts (δ) in ppm, which are typical for this class of compound. Actual experimental values may vary based on solvent and other conditions.
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| 1 | - | ~200.0 (C=O) | H2, H8a |
| 2 | ~2.8 (m) | ~35.0 | C1, C3, C3a |
| 3 | ~2.5 (m) | ~30.0 | C2, C4, C4-CH₃ |
| 3a | - | ~140.0 | H2, H3, H4, H5 |
| 4 | ~3.0 (m) | ~40.0 | C3, C4-CH₃, C5, C8a |
| 4-CH₃ | ~1.2 (d) | ~20.0 | C3, C4 |
| 5 | ~7.2 (d) | ~130.0 | C3a, C4, C6, C7 |
| 6 | ~7.0 (t) | ~125.0 | C5, C8 |
| 7 | ~7.1 (t) | ~128.0 | C5, C8a |
| 8 | ~7.3 (d) | ~135.0 | C3a, C6, C8a |
| 8a | ~3.5 (m) | ~50.0 | C1, C4, C5, C8 |
1,1-ADEQUATE NMR: For ultimate confirmation of the carbon skeleton, the 1,1-ADEQUATE (Adequate sensitivity DoublE QUAnTum spEctroscopy) experiment is a powerful tool. columbia.edublogspot.com This experiment provides unambiguous correlation between directly bonded ¹³C-¹³C pairs. columbia.edunih.govucl.ac.uk Unlike HMBC, which shows correlations over multiple bonds and can sometimes be ambiguous, 1,1-ADEQUATE exclusively identifies adjacent carbons. columbia.edu This would definitively confirm the 5/7-fused ring system of the azulene (B44059) core and the precise location of the methyl group substituent.
Beyond standard 2D experiments, advanced techniques can provide deeper insights into molecular structure and connectivity. The 1,n-ADEQUATE experiment, for instance, can reveal long-range C-C correlations (typically ³JCC), further solidifying the assignment of the carbon framework, especially in complex regions of the molecule. thieme-connect.com While standard experiments like COSY, HSQC, and HMBC are often sufficient for molecules of this complexity, techniques like ADEQUATE provide an additional layer of certainty, leaving no doubt as to the final elucidated structure. thieme-connect.com
Mass Spectrometry (MS) Applications
Mass spectrometry is a critical analytical technique that provides information about the mass, and thus the molecular formula, of a compound.
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the parent ion with very high precision (typically to four or five decimal places). measurlabs.commeasurlabs.comlibretexts.org This accuracy allows for the calculation of a unique elemental composition. nih.govnih.gov For this compound, HRMS would be used to confirm its molecular formula as C₁₁H₁₂O.
Molecular Formula and Exact Mass
| Molecular Formula | Calculated Exact Mass (m/z) |
|---|
This precise mass measurement distinguishes the target compound from any other isomers or compounds with the same nominal mass, providing definitive proof of its elemental composition. libretexts.org
During the synthesis of this compound and its derivatives, mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for reaction monitoring. lcms.cznih.govnih.govmdpi.comrsc.org By taking small aliquots from the reaction mixture over time, chemists can track the disappearance of starting materials and the appearance of the desired product. This technique also allows for the identification of any synthetic intermediates or byproducts, providing crucial information for optimizing reaction conditions such as temperature, reaction time, and catalyst loading.
Optical and Electronic Spectroscopies
The unique electronic structure of azulene-based compounds, which are non-benzenoid aromatic hydrocarbons, gives rise to distinct optical properties. purechemistry.orgbritannica.comquora.comresearchgate.net
UV-visible (UV-Vis) spectroscopy is used to study the electronic transitions within the molecule. Azulene and its derivatives are known for their characteristic color and UV-Vis absorption spectra, which differ significantly from their benzenoid isomers like naphthalene (B1677914). researchgate.netacs.orgrsc.org The spectrum of this compound would be expected to show absorptions corresponding to π-π* and n-π* transitions. The π-π* transitions are typically found in the ultraviolet region, while the weaker n-π* transition, involving the non-bonding electrons of the carbonyl oxygen, would appear at a longer wavelength in the visible or near-UV region. rsc.org The exact position (λmax) and intensity (molar extinction coefficient, ε) of these absorption bands are sensitive to the molecular structure and solvent, providing a characteristic fingerprint for the compound. researchgate.netrsc.orgsns.it
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. nih.gov While a crystal structure for this compound is not available in the surveyed literature, its key structural features can be predicted based on crystallographic studies of related azulene derivatives. researchgate.netuwa.edu.aumdpi.com
A successful crystallographic analysis would provide precise data on:
Molecular Geometry: Bond lengths, bond angles, and torsion angles.
Crystal Packing: How individual molecules arrange themselves in the crystal lattice, including intermolecular interactions like hydrogen bonding or π-π stacking.
For this compound, it is expected that:
The five-membered ring would be largely planar, consistent with its aromatic character.
The seven-membered ring would adopt a non-planar conformation (such as a boat or twist-boat form) due to the presence of the sp³-hybridized C3 and C4 atoms.
The methyl group at C4 would likely occupy an equatorial or pseudo-equatorial position to minimize steric strain.
The bond lengths within the five-membered ring and the conjugated portion of the seven-membered ring would show some degree of alternation, reflecting a system that is not fully aromatic like the parent azulene.
The table below lists crystallographic data for parent azulene and a substituted quinoline (B57606) derivative, illustrating the type of information obtained from such analyses.
| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |
|---|---|---|---|---|
| Azulene | Monoclinic | P21/a | a=7.89 Å, b=5.99 Å, c=10.76 Å, β=130.6° | researchgate.netuwa.edu.au |
| Methyl 4-Hydroxy-2-(methylthio)quinoline-3-carboxylate | Monoclinic | P21/c | a=4.016 Å, b=17.850 Å, c=15.891 Å, β=96.13° | mdpi.com |
| 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole Derivative | Triclinic | P-1 | a=5.930 Å, b=10.969 Å, c=14.796 Å, α=100.5°, β=98.6°, γ=103.8° | mdpi.com |
The precise solid-state structure would ultimately depend on how the molecules pack to achieve the most stable lattice, influenced by the interplay of weak intermolecular forces.
4 Methyl 3,4 Dihydroazulen 1 2h One As a Synthetic Intermediate for Complex Molecules
Precursor to Homoazulene and its Derivatives
Information not available.
Formation of Bridged Homotropylium Cations
Information not available.
Synthesis of Azulenequinones
Information not available.
Utility in Natural Product Synthesis
Information not available.
Role in Advanced Organic Materials and Optoelectronic Applications
Information not available.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
